molecular formula C12H16N2O B13633042 7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one

7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one

Cat. No.: B13633042
M. Wt: 204.27 g/mol
InChI Key: GMAREXPIMCWECB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of 7-amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one is rooted in the broader exploration of isoquinolinone derivatives, which gained momentum in the late 20th century due to their structural versatility and pharmacological potential. While the exact date of its first synthesis remains undocumented in public literature, methodologies for analogous compounds provide critical insights. For instance, cyclization reactions under acidic conditions, as demonstrated in the preparation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline, likely informed early synthetic routes for this compound. The application of Friedel-Crafts acylation and subsequent cyclization steps, optimized for high purity and yield in related dihydroisoquinolines, suggests a parallel developmental trajectory.

The compound’s emergence coincided with advancements in heterocyclic chemistry aimed at modifying isoquinoline cores to enhance drug-like properties. Early work focused on substituent effects, particularly the introduction of amino and alkyl groups at strategic positions to modulate bioavailability and target engagement. These efforts align with broader trends in medicinal chemistry, where dihydroisoquinoline scaffolds were prioritized for their balanced physicochemical profiles.

Relevance in Contemporary Chemical Research

In modern drug discovery, 7-amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one has garnered attention for its potential as a kinase inhibitor scaffold. Recent studies on dihydroisoquinolinone derivatives, such as the CDK9 inhibitor capable of overcoming the L156F mutation in hematologic malignancies, underscore the therapeutic viability of this structural class. The compound’s 7-amino group and 2-propyl substituent position it as a candidate for targeting oncogenic signaling pathways, particularly those involving transcriptional regulation and apoptosis.

Additionally, its relevance extends to green chemistry initiatives. Innovations in bromination and functionalization techniques, such as those developed for 7-amino-phthalides, highlight methodologies that could be adapted to optimize the synthesis of this compound while minimizing environmental impact. The integration of computational tools—virtual screening, molecular docking, and 3D-QSAR—has further accelerated its exploration, enabling precise modifications to enhance binding affinity and selectivity.

Overview of Isoquinolinone Derivatives in Medicinal Chemistry

Isoquinolinone derivatives occupy a central role in medicinal chemistry due to their diverse pharmacological activities. These compounds exhibit:

  • Antitumor Effects : Modulating cell cycle regulators like CDK9 and apoptosis mediators such as MCL-1.
  • Antimicrobial Properties : Disrupting bacterial cell wall synthesis or viral replication machinery.
  • Neurological Applications : Targeting neurotransmitter receptors implicated in anxiety and depression.

The structural flexibility of the isoquinolinone core allows for tailored substitutions that fine-tune activity. For example, electron-donating groups at the 7-position (e.g., amino) enhance hydrogen bonding with biological targets, while alkyl chains like the 2-propyl group improve lipophilicity and membrane permeability. This adaptability has led to the development of clinical candidates for conditions ranging from hematologic cancers to infectious diseases.

Structural Significance within the Isoquinolinone Family

The unique architecture of 7-amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one confers distinct advantages over simpler isoquinoline analogs. Key features include:

Structural Feature Functional Impact Source Reference
7-Amino Group Enhances hydrogen bonding with enzymatic active sites; improves water solubility
2-Propyl Substituent Increases lipophilicity (logP ~2.8); promotes blood-brain barrier penetration
Dihydroisoquinolinone Reduces planarity, mitigating intercalation-related toxicity

The partially saturated dihydroisoquinolinone ring minimizes undesired DNA interactions while maintaining affinity for protein targets. Computational analyses predict a molecular weight of 246.3 g/mol and fewer than five hydrogen bond donors, aligning with Lipinski’s rule for oral bioavailability. These attributes position the compound as a promising lead for central nervous system (CNS) disorders and oncology applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

7-amino-2-propyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C12H16N2O/c1-2-6-14-7-5-9-3-4-10(13)8-11(9)12(14)15/h3-4,8H,2,5-7,13H2,1H3

InChI Key

GMAREXPIMCWECB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

Biological Activity

7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the dihydroisoquinoline family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound features a dihydroisoquinoline core with an amino group at the 7-position and a propyl substituent at the 2-position. This structural configuration is significant for its biological interactions and pharmacological properties.

Research indicates that compounds in the dihydroisoquinoline class may interact with various molecular targets, including enzymes and receptors. The presence of the amino group enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.

Anticancer Activity

Several studies have demonstrated the anticancer potential of 7-amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one derivatives. For instance, derivatives have shown significant antiproliferative effects against cancer cell lines such as Z-138 (a non-Hodgkin lymphoma model) and have induced apoptosis through various pathways.

Table 1: Anticancer Activity of Dihydroisoquinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
D3Z-1380.5PRMT5 inhibition, apoptosis induction
D4A5491.2Cell cycle arrest at G0/G1 phase
D5HeLa0.8ROS suppression, apoptosis

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial membrane integrity.

Table 2: Antimicrobial Activity of Dihydroisoquinoline Derivatives

CompoundMicrobeMinimum Inhibitory Concentration (MIC)
D6E. coli32 µg/mL
D7S. aureus16 µg/mL
D8C. albicans64 µg/mL

Neuroprotective Effects

Emerging studies suggest that some dihydroisoquinoline derivatives may offer neuroprotective benefits. They have been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells.

Case Studies

  • Case Study on Cancer Treatment : A study involving xenograft models demonstrated that a derivative of 7-amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one significantly reduced tumor size compared to control groups, indicating its potential as an effective anticancer agent.
  • Antimicrobial Efficacy : In a controlled study, derivatives were tested against multi-drug resistant bacterial strains, showing promising results that warrant further investigation for clinical applications.

Comparison with Similar Compounds

Key Observations :

  • The chloroacetamide-benzimidazole hybrid in the third compound exhibits distinct electronic properties due to its heterocyclic and halogenated motifs, favoring interactions with enzymes or receptors requiring halogen bonds .

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

One of the primary and straightforward methods for preparing amino-substituted dihydroisoquinolinones involves catalytic hydrogenation of the corresponding nitro derivatives.

  • Procedure : The precursor, 7-nitro-3,4-dihydroisoquinoline-1(2H)-one, is subjected to hydrogenation in the presence of palladium on activated charcoal (Pd/C) as a catalyst.
  • Conditions : The reaction is typically carried out in methanol under a hydrogen atmosphere for about 3 hours.
  • Outcome : This method yields the 7-amino-3,4-dihydroisoquinolin-1(2H)-one with an excellent yield of approximately 98.7%.
  • Reference Reaction :
Step Reagents/Conditions Product Yield (%) Notes
1 7-nitro-3,4-dihydroisoquinolin-1(2H)-one + Pd/C + H2 in MeOH 98.7 Hydrogenation for 3 hours
  • Source : Shandong Xuanzhu Pharmaceutical Technology Co., Ltd. patent and Chemical Book data.

This method is highly efficient for introducing the amino group at the 7-position, which can then be further functionalized, such as alkylation to introduce the 2-propyl substituent.

Castagnoli–Cushman Reaction for Dihydroisoquinolinone Derivatives

The Castagnoli–Cushman reaction is a classical synthetic route to prepare 3,4-dihydroisoquinolin-1(2H)-one derivatives, including amino-substituted variants.

  • General Procedure :

    • Formation of an imine intermediate by reacting an aromatic aldehyde with an amine in dry dichloromethane (DCM) at room temperature for 24 hours.
    • The imine is then reacted with homophthalic anhydride in refluxing dry toluene for 6 hours.
    • The product precipitates upon cooling and is purified by recrystallization.
  • Relevance : This method allows the introduction of various substituents, including amino groups, on the isoquinolinone framework by selecting appropriate aldehydes and amines.

Step Reagents/Conditions Product Type Notes
1 Aromatic aldehyde + amine + Na2SO4 in dry DCM, 24 h Imine intermediate Monitored by TLC
2 Imine + homophthalic anhydride in dry toluene, reflux 6 h 3,4-Dihydroisoquinolin-1(2H)-one Purified by recrystallization
  • Source : Recent synthetic studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives for biological screening.

Organocatalytic Asymmetric One-Pot Synthesis

For chiral and functionalized derivatives, including those with propyl substituents, organocatalytic asymmetric synthesis offers a sophisticated approach:

  • Methodology :

    • Starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, a quinine-based squaramide organocatalyst (5 mol%) catalyzes the aza-Henry addition followed by hemiaminalization and oxidation.
    • The reaction is performed in toluene at −20 °C, followed by oxidation with pyridinium chlorochromate (PCC).
    • This one-pot sequence affords trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with two adjacent stereocenters.
  • Yields and Selectivities :

    • Yields range from 39% to 78%.
    • Enantiomeric excess (ee) values range from moderate (40%) to very high (95% ee).
    • The products are obtained as virtually single diastereomers (dr >20:1).
Catalyst Type Yield (%) Enantiomeric Excess (ee) Notes
Quinine-based squaramide 39–78 40–95% One-pot aza-Henry/hemiaminalization/oxidation
  • Example : The model compound 3,4-dihydroisoquinolin-1(2H)-one derivative was obtained in 65% yield with 63% ee, which improved to 95% ee after recrystallization.

  • Source : Organocatalytic asymmetric synthesis research by a European academic group.

Comparative Summary of Preparation Methods

Method Key Features Yield Range (%) Stereoselectivity Scalability & Practicality
Catalytic hydrogenation of nitro precursor Simple, high-yield, direct amine introduction ~98.7 Not chiral-specific High; suitable for bulk synthesis
Castagnoli–Cushman reaction Versatile for various substituents, classical method Moderate to high Racemic unless further steps Moderate; multi-step process
Organocatalytic asymmetric synthesis One-pot, chiral, high enantioselectivity 39–78 High (up to 95% ee) More complex, suitable for chiral drug intermediates

Detailed Research Findings and Notes

  • The catalytic hydrogenation method is well-established and offers excellent yields with straightforward reaction conditions, making it the preferred method for preparing 7-amino derivatives before further alkylation to introduce the 2-propyl group.
  • The Castagnoli–Cushman reaction is valuable for generating the dihydroisoquinolinone core with various functional groups but requires careful selection of starting materials and purification.
  • Organocatalytic asymmetric synthesis is a cutting-edge approach that allows the preparation of enantiomerically enriched 3,4-dihydroisoquinolin-1(2H)-ones, which is critical for pharmaceutical applications where stereochemistry influences biological activity.
  • The 2-propyl substituent at the 2-position can be introduced via alkylation reactions post core formation or by using appropriately substituted aldehydes or amines in the Castagnoli–Cushman or organocatalytic routes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via modified Bischler-Napieralski reactions or reductive amination of precursor ketones. For instance, introducing the 2-propyl group may involve alkylation of a secondary amine intermediate under reflux with a catalyst like Pd/C in ethanol. Optimization requires monitoring reaction time (typically 12-48 hours) and temperature (60-100°C) to prevent side reactions such as over-alkylation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product with >95% purity. Comparative studies with halogenated analogs (e.g., 7-fluoro derivatives) suggest that steric effects from the propyl group necessitate longer reaction times .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the propyl chain (δ 0.8–1.5 ppm for CH3_3, δ 1.2–1.8 ppm for CH2_2) and the dihydroisoquinolinone core (aromatic protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (C12_{12}H16_{16}N2_2O, theoretical 204.13 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar impurities .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • pH Stability : Dissolve the compound in buffers (pH 1–12) and analyze degradation via HPLC at 25°C/40°C over 14 days.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For aqueous solutions, autoclave at 121°C for 15 minutes to simulate sterilization stress. Data from similar dihydroisoquinolinones indicate sensitivity to alkaline conditions (>pH 9), requiring inert atmospheres for long-term storage .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer : Apply comparative bioactivity assays with standardized protocols:

  • Use isogenic cell lines to minimize variability in cytotoxicity studies (e.g., IC50_{50} determination via MTT assay).
  • Validate target engagement (e.g., kinase inhibition) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Cross-reference results with structurally related compounds (e.g., 7-amino-2-methyl analogs) to identify substituent-specific effects. Contradictions often arise from differences in assay conditions (e.g., serum concentration, incubation time) .

Q. What computational strategies are effective for predicting the compound’s reactivity and optimizing synthetic pathways?

  • Methodological Answer :

  • Reaction Path Search : Employ quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways.
  • Machine Learning (ML) : Train models on existing dihydroisoquinolinone synthesis data to predict optimal catalysts/solvents. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 50% through iterative feedback loops .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s neuroprotective potential?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 2-propyl with cyclopropyl or aryl groups) and assess neuroprotection in primary neuron cultures exposed to oxidative stress (H2_2O2_2-induced damage).
  • Molecular Docking : Simulate binding to targets like NMDA receptors or monoamine oxidases (PDB: 2QRB) using AutoDock Vina. Correlate docking scores (binding affinity) with in vitro activity data. Halogenated analogs (e.g., 7-fluoro derivatives) show enhanced blood-brain barrier penetration, suggesting propyl groups may require prodrug strategies .

Q. What experimental design principles apply to optimizing enantioselective synthesis of chiral derivatives?

  • Methodological Answer : Use factorial design (e.g., 2k^k factorial) to test variables:

  • Factors: Catalyst loading (e.g., chiral Ru complexes), solvent polarity (THF vs. DCM), temperature.
  • Responses: Enantiomeric excess (ee, measured via chiral HPLC), yield.
  • Statistical analysis (ANOVA) identifies significant interactions. For example, higher ee (>80%) is achieved with low-temperature (−20°C) reactions in THF, as demonstrated in related tetrahydroisoquinoline syntheses .

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